4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride
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Overview
Description
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride is a chemical compound with a unique structure that includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride typically involves the reaction of 7-methyl-2H-1-benzopyran-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its benzopyran structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzopyran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the benzopyran ring.
7-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)benzamide: Similar structure but has an amide group instead of a benzopyran ring.
Uniqueness
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the benzopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
98317-61-4 |
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Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(7-methyl-2-oxochromen-4-yl)methylazanium;chloride |
InChI |
InChI=1S/C11H11NO2.ClH/c1-7-2-3-9-8(6-12)5-11(13)14-10(9)4-7;/h2-5H,6,12H2,1H3;1H |
InChI Key |
OOWFJMWGRSOFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C[NH3+].[Cl-] |
Origin of Product |
United States |
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